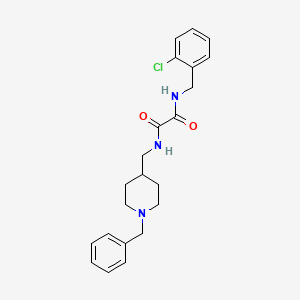

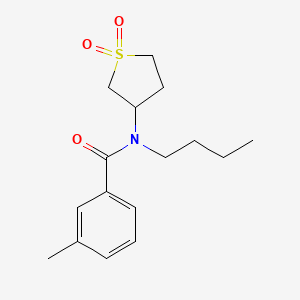

![molecular formula C12H17N3O B3014351 (1R,5S)-8-(吡嗪-2-基甲基)-8-氮杂双环[3.2.1]辛烷-3-醇 CAS No. 1340318-89-9](/img/structure/B3014351.png)

(1R,5S)-8-(吡嗪-2-基甲基)-8-氮杂双环[3.2.1]辛烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol" is a chiral azabicyclooctane derivative. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of related compounds.

Synthesis Analysis

The synthesis of chiral azabicyclooctane derivatives is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer is described as an efficient process, where the resulting B-methyloxazaborolidine derivatives serve as catalysts for the enantioselective reduction of various ketones to chiral secondary alcohols . Similarly, the synthesis of (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane is achieved starting from 4-piperidone, involving a key step of preparing and resolving a piperidin-4-ylacetic acid . These methods could potentially be adapted for the synthesis of "(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol".

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by the presence of a nitrogen atom within the bicyclic framework, which can impart significant chiral properties to the molecule. The absolute configurations of such compounds can be determined using spectroscopic methods such as 1H-NMR, as demonstrated in the synthesis of various chiral pyrrolidine derivatives . This information is crucial for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactivity of azabicyclooctane derivatives is influenced by their chiral centers and the presence of functional groups. The B-methyloxazaborolidine derivatives mentioned in paper are shown to catalyze enantioselective syntheses, indicating that the azabicyclooctane core can participate in or facilitate stereoselective reactions. This suggests that "(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol" may also be involved in similar enantioselective chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While the specific properties of "(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol" are not detailed in the provided papers, the studies of related compounds suggest that these properties can be finely tuned by modifying the substituents on the azabicyclooctane core . For instance, the introduction of a pyrazinyl group, as seen in paper , could affect the compound's binding affinity to biological receptors and its overall pharmacokinetic profile.

科学研究应用

立体选择性合成和药物化学应用

研究已经深入探讨了与强效激酶抑制剂相关的活性代谢产物的立体选择性合成,证明了该化合物在治疗剂开发中的相关性。例如,强效 PI3 激酶抑制剂的活性代谢产物的合成和立体化学确定突出了其在药物开发过程中的重要性。这涉及立体定向氢硼化和氧化还原序列以实现所需的立体化学,证明了该化合物在合成用于医学研究的对映体纯物质中的效用 (Chen 等,2010)。

高级有机合成技术

该化合物还作为高级有机合成中的基石,促进了结构复杂且生物学上重要的分子的产生。例如,它参与双环衍生物的非对映和对映选择性合成,强调了它在生产具有高立体化学保真度化合物的过程中非常重要,这在药物发现和合成生物学中至关重要 (Enders 等,1999)。

物质 P 拮抗剂的潜力

此外,将相关化合物立体选择性转化为哌啶衍生物的研究突出了发现新的物质 P 拮抗剂的潜力,这是一类具有治疗疼痛、抑郁和焦虑症的显着治疗潜力的化合物。这涉及复杂的化学转化,证明了该化合物在产生新型药理剂中的作用 (Rogiers 等,2001)。

催化和聚合物科学

该化合物的用途扩展到催化和聚合物科学,其中其衍生物促进了独特的聚合反应,从而产生了在生物技术和材料科学中具有潜在应用的新型材料。例如,双环噁唑内酰胺的阳离子低聚反应展示了该化合物在合成具有独特结构特征的聚合物中的作用,这可能对开发新生物材料产生影响 (Hashimoto 等,1984)。

未来方向

属性

IUPAC Name |

8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12-5-10-1-2-11(6-12)15(10)8-9-7-13-3-4-14-9/h3-4,7,10-12,16H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSYWRACOGHQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=NC=CN=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

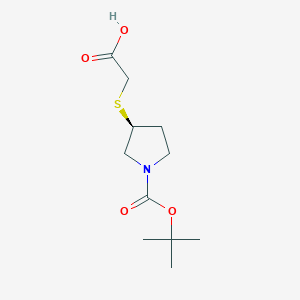

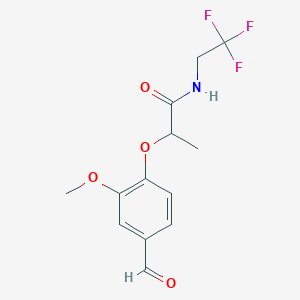

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

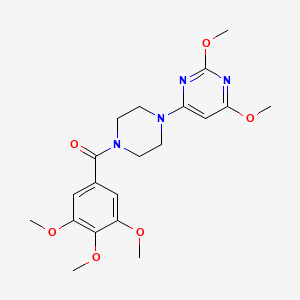

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

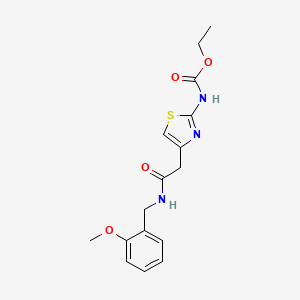

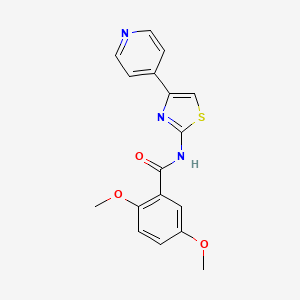

![7-(4-methoxyphenyl)-3-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3014278.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)

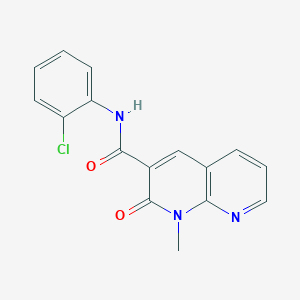

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)